Welcome to the BenchChem Online Store!
molecular formula C11H11FINO3 B8422957 N-(2-Fluoro-4-iodo-phenyl)-malonamic acid ethyl ester

N-(2-Fluoro-4-iodo-phenyl)-malonamic acid ethyl ester

Cat. No. B8422957
M. Wt: 351.11 g/mol
InChI Key: AFRXVXGKERTQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486963B2

Procedure details

To a solution of 2-fluoro-4-iodoaniline (15.1 g, 63.7 mmol), triethylamine (8.9 mL, 63.7 mmol) and DMAP (100 mg, 0.8 mmol) in DMF (45 mL) was added ethyl malonyl chloride (9.8 mL, 76.4 mmol). The reaction mixture was heated at 60° C. for 2 hours then concentrated in vacuo. The resultant residue was dissolved in ethyl acetate (30 mL), washed with water (20 mL) and the aqueous fraction extracted twice with ethyl acetate (2×10 mL). The combined organic fractions were washed with brine, dried (MgSO4) and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 20-30% ethyl acetate in cyclohexane) to yield the title compound as a white solid (19.5 g, 87%). LCMS (Method B): RT=3.43 min, M+H+=352.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(N([CH2:15][CH3:16])CC)C.C([CH:19]([C:23](Cl)=[O:24])[C:20](Cl)=[O:21])C.CN(C=[O:30])C>CN(C1C=CN=CC=1)C>[CH2:15]([O:30][C:23](=[O:24])[CH2:19][C:20]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([I:9])=[CH:8][C:2]=1[F:1])=[O:21])[CH3:16]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in ethyl acetate (30 mL)
WASH
Type
WASH
Details
washed with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction extracted twice with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)NC1=C(C=C(C=C1)I)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.